molecular formula C24H26FN5O B2419961 N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide CAS No. 1421585-30-9

N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B2419961
CAS No.: 1421585-30-9
M. Wt: 419.504
InChI Key: MALZCGNYDYQILA-UHFFFAOYSA-N
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Description

N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C24H26FN5O and its molecular weight is 419.504. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Properties

Research has focused on the synthesis of carboxamide derivatives, demonstrating the compound's potential in creating structurally diverse libraries with significant biological activities. For instance, the synthesis and cytotoxic activity of carboxamide derivatives have been explored, highlighting potent cytotoxicity against cancer cell lines, including murine P388 leukemia and Lewis lung carcinoma, with some derivatives showing high effectiveness in in vivo models against colon 38 tumors in mice (Deady et al., 2003). Another study extended the range of 2-substituents in derived carboxamides, retaining potent cytotoxicity and demonstrating increased potency in in vivo models against subcutaneous colon 38 tumors (Deady et al., 2005).

Biological Activities

The compound's derivatives have been evaluated for various biological activities, including anticancer, antimicrobial, and antitumor properties. The synthesis of pyrazolo[3,4,5-kl]acridines and indolo[2,3-a]acridine derivatives has shown appreciable cytotoxicity in a panel of cell lines, highlighting the compound's potential as a scaffold for developing anticancer agents (Bu et al., 2002). Additionally, 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols have been identified as novel potential antipsychotic agents, exhibiting an antipsychotic-like profile in behavioral animal tests without interacting with dopamine receptors, suggesting their utility in exploring new therapeutic avenues (Wise et al., 1987).

Application in Sensing and Removal of Heavy Metals

Research into the synthesis of biocompatible macromolecular luminogens has explored the application of dimethylamino derivatives in sensing and removal of heavy metals like Fe(III) and Cu(II). These studies have demonstrated the compound's potential in environmental monitoring and remediation, showcasing its versatile applications beyond pharmaceuticals (Dutta et al., 2020).

Properties

IUPAC Name

N-[2-(dimethylamino)-2-(1-methylindol-3-yl)ethyl]-5-(4-fluorophenyl)-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26FN5O/c1-28(2)23(19-15-29(3)21-8-6-5-7-18(19)21)14-26-24(31)22-13-20(27-30(22)4)16-9-11-17(25)12-10-16/h5-13,15,23H,14H2,1-4H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MALZCGNYDYQILA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(CNC(=O)C3=CC(=NN3C)C4=CC=C(C=C4)F)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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